4-Chloro-2-(3-chloroprop-1-yn-1-yl)-1-methoxybenzene
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Overview
Description
4-Chloro-2-(3-chloroprop-1-yn-1-yl)-1-methoxybenzene is an organic compound with the molecular formula C10H10Cl2O It is a derivative of benzene, featuring a methoxy group, a chloro group, and a chloropropynyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chloroprop-1-yn-1-yl)-1-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-1-methoxybenzene and propargyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the propargyl chloride, forming a nucleophilic species.
Nucleophilic Substitution: The nucleophilic species then attacks the 4-chloro-1-methoxybenzene, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-chloroprop-1-yn-1-yl)-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for basic conditions, and various nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Substitution: Products include derivatives where the chloro groups are replaced by other functional groups.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alkanes or alkenes.
Scientific Research Applications
4-Chloro-2-(3-chloroprop-1-yn-1-yl)-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-chloroprop-1-yn-1-yl)-1-methoxybenzene depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methoxybenzene: Lacks the chloropropynyl group, making it less reactive in certain substitution reactions.
2-Chloro-1-methoxybenzene: Similar structure but different positioning of the chloro group, affecting its reactivity and applications.
4-Chloro-2-(prop-1-yn-1-yl)-1-methoxybenzene: Similar but without the additional chloro group on the propynyl chain.
Uniqueness
4-Chloro-2-(3-chloroprop-1-yn-1-yl)-1-methoxybenzene is unique due to the presence of both a methoxy group and a chloropropynyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
4-chloro-2-(3-chloroprop-1-ynyl)-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c1-13-10-5-4-9(12)7-8(10)3-2-6-11/h4-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNIGXRHUFXPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C#CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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